An In-depth Technical Guide to N-Hydroxy-1-oxy-nicotinamidine
An In-depth Technical Guide to N-Hydroxy-1-oxy-nicotinamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Intermediate
N-Hydroxy-1-oxy-nicotinamidine, bearing the CAS number 92757-16-9, is a multifaceted pyridine derivative that has garnered interest primarily as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a pyridine N-oxide moiety and an N-hydroxyamidine functional group, bestows it with unique chemical properties and potential biological activities that extend beyond its role as a building block. This guide provides a comprehensive technical overview of N-Hydroxy-1-oxy-nicotinamidine, from its fundamental physicochemical properties and synthesis to its potential as a nitric oxide donor and its emerging applications in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Hydroxy-1-oxy-nicotinamidine is fundamental for its application in synthetic chemistry and drug design. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 92757-16-9 | [1] |
| Molecular Formula | C₆H₇N₃O₂ | [1][] |
| Molecular Weight | 153.14 g/mol | [1] |
| IUPAC Name | N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide | [1] |
| Synonyms | 3-Pyridinecarboximidamide, N-hydroxy-, 1-oxide; (Z)-3-(N'-hydroxycarbamimidoyl)pyridine 1-oxide; 3-[Amino(hydroxyimino)methyl]pyridinium-1-olate | [1] |
| Appearance | White solid (predicted) | |
| Purity | >95% (commercially available) | [1] |
| Predicted Boiling Point | 424.9 ± 37.0 °C | |
| Predicted Density | 1.42 ± 0.1 g/cm³ | |
| Predicted pKa | 12.61 ± 0.50 | |
| Solubility | Soluble in DMSO |
Synthesis and Purification
The synthesis of N-Hydroxy-1-oxy-nicotinamidine is a two-step process commencing from 3-cyanopyridine (nicotinonitrile). The first step involves the N-oxidation of the pyridine ring, followed by the addition of hydroxylamine to the nitrile group to form the N-hydroxyamidine functionality.
Step 1: Synthesis of 3-Cyanopyridine N-oxide
The oxidation of 3-cyanopyridine is a critical initial step. Various methods have been reported for the N-oxidation of pyridines, with hydrogen peroxide in the presence of an acid catalyst being a common and effective approach.[3][4]
Experimental Protocol (Exemplary):
-
In a suitable reaction vessel, dissolve 3-cyanopyridine in water.
-
Add a catalytic amount of sulfuric acid.[3]
-
Heat the mixture to 75-95 °C.[4]
-
Slowly add 30% hydrogen peroxide dropwise over several hours while maintaining the reaction temperature.[3][4]
-
After the addition is complete, maintain the temperature for an additional period to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and then further cool to below 15 °C to precipitate the product.[5]
-
Isolate the 3-cyanopyridine N-oxide product by filtration, wash with cold water, and dry under vacuum.[5]
Step 2: Synthesis of N-Hydroxy-1-oxy-nicotinamidine
The conversion of the nitrile group of 3-cyanopyridine N-oxide to the N-hydroxyamidine is typically achieved by reaction with hydroxylamine. This reaction is a nucleophilic addition to the carbon-nitrogen triple bond.
Experimental Protocol (Proposed):
-
Suspend 3-cyanopyridine N-oxide in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., potassium hydroxide or sodium carbonate) to generate free hydroxylamine in situ.[6]
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
-
Isolate the crude N-Hydroxy-1-oxy-nicotinamidine by filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve a purity of >95%.
Analytical Characterization
Accurate characterization of N-Hydroxy-1-oxy-nicotinamidine is essential for its use in research and development. The following analytical techniques are recommended:
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Predicted m/z values for various adducts are provided in the table below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 154.06111 |
| [M+Na]⁺ | 176.04305 |
| [M-H]⁻ | 152.04655 |
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of N-Hydroxy-1-oxy-nicotinamidine. Due to the polar nature of pyridine N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and peak shape compared to traditional reversed-phase (RP) chromatography.[9] A suitable method would involve a polar stationary phase with a mobile phase gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer.[10]
Mechanism of Action: A Potential Nitric Oxide Donor
The N-hydroxyguanidine moiety within N-Hydroxy-1-oxy-nicotinamidine is structurally analogous to N-hydroxy-L-arginine, the endogenous substrate for nitric oxide synthase (NOS). This structural similarity suggests that N-Hydroxy-1-oxy-nicotinamidine may act as a nitric oxide (NO) donor.[11] The chemical oxidation of N-hydroxyguanidine compounds has been shown to release nitric oxide.[11]
The proposed mechanism involves the oxidation of the N-hydroxyguanidine functional group, leading to the formation of an unstable intermediate that subsequently decomposes to release NO. This process can be initiated by various oxidizing agents.[11]
The released nitric oxide can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This signaling cascade is responsible for many of the physiological effects of NO, including vasodilation.
Applications in Research and Drug Development
Key Intermediate in Arimoclomol Synthesis
The most well-documented application of N-Hydroxy-1-oxy-nicotinamidine is as a crucial starting material in the multi-step synthesis of Arimoclomol.[12] Arimoclomol is an investigational drug that amplifies the natural heat shock response and has been studied for the treatment of various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Niemann-Pick disease type C.
Potential as a Nitric Oxide-Donating Therapeutic
Given its potential to release nitric oxide, N-Hydroxy-1-oxy-nicotinamidine and its derivatives could be explored as therapeutic agents for conditions where NO plays a beneficial role, such as cardiovascular diseases.[13] The controlled release of NO is a key challenge in the development of such drugs, and the chemical structure of N-Hydroxy-1-oxy-nicotinamidine offers a scaffold for modification to fine-tune its NO-releasing properties.[14][15]
Anticancer and Antiviral Research
Derivatives of N-hydroxyguanidine have demonstrated promising anticancer and antiviral activities in preclinical studies.[12] These compounds have been shown to be significantly more potent than hydroxyurea, a known anticancer agent.[12] The anticancer activity of N-hydroxyguanidines is thought to be mediated through the induction of apoptosis in cancer cells. The antiviral activity has been demonstrated against viruses such as the Rous sarcoma virus.[12][16] While specific studies on the anticancer or antiviral properties of N-Hydroxy-1-oxy-nicotinamidine are lacking, its core structure makes it an interesting candidate for further investigation in these therapeutic areas.[17][18]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
A full risk assessment should be conducted before handling this compound. For detailed safety information on the precursor, refer to the Safety Data Sheet (SDS) for 3-cyanopyridine N-oxide.[19]
Conclusion
N-Hydroxy-1-oxy-nicotinamidine is a versatile chemical entity with established importance as a synthetic intermediate and significant potential for broader applications in drug discovery. Its N-hydroxyguanidine moiety suggests a likely role as a nitric oxide donor, opening avenues for research in cardiovascular medicine. Furthermore, the promising anticancer and antiviral activities of related N-hydroxyguanidine derivatives warrant further investigation into the therapeutic potential of N-Hydroxy-1-oxy-nicotinamidine itself. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their ongoing work, encouraging further exploration of its chemical and biological properties.
References
- Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238.
- Google Patents. (n.d.). CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.
-
Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. Retrieved January 24, 2026, from [Link]
-
Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved January 24, 2026, from [Link]
- Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607–613.
- Ding, W., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative.
- Google Patents. (n.d.). CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides.
-
ACS Publications. (n.d.). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Retrieved January 24, 2026, from [Link]
-
PubMed. (2012). Nitric Oxide Production and Endothelium-Dependent Vasorelaxation Ameliorated by N1-methylnicotinamide in Human Blood Vessels. Retrieved January 24, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001934). Retrieved January 24, 2026, from [Link]
-
Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved January 24, 2026, from [Link]
-
Periodica Polytechnica. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Retrieved January 24, 2026, from [Link]
-
PubMed. (2004). Synthesis and cytotoxic evaluation of substituted sulfonyl-N-hydroxyguanidine derivatives as potential antitumor agents. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (2015). Nitric oxide generating/releasing materials. Retrieved January 24, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (n.d.). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Retrieved January 24, 2026, from [Link]
-
MDPI. (2024). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Retrieved January 24, 2026, from [Link]
-
Patsnap. (n.d.). A kind of preparation method of 3-cyano-pyridine n-oxide. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2002). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (2022). Synthesis of Novel N4-Hydrocytidine Analogs as Potential Anti-SARS-CoV-2 Agents. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). US8956658B2 - Nitric oxide-releasing particles for nitric oxide therapeutics and biomedical applications.
-
ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Retrieved January 24, 2026, from [Link]
-
MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved January 24, 2026, from [Link]
-
MDPI. (2024). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Retrieved January 24, 2026, from [Link]
-
National Institutes of Health. (n.d.). Nitric Oxide Release Part I. Macromolecular Scaffolds. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2011). 1H and 13C NMR characteristics of β-blockers. Retrieved January 24, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 24, 2026, from [Link]
-
CP Lab Safety. (n.d.). N-Hydroxy-1-oxy-isonicotinamidine, 97% Purity, C6H7N3O2, 10 grams. Retrieved January 24, 2026, from [Link]
Sources
- 1. anexib.com [anexib.com]
- 3. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 4. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
- 5. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 10. pp.bme.hu [pp.bme.hu]
- 11. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitric oxide production and endothelium-dependent vasorelaxation ameliorated by N1-methylnicotinamide in human blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US8956658B2 - Nitric oxide-releasing particles for nitric oxide therapeutics and biomedical applications - Google Patents [patents.google.com]
- 16. N-Hydroxyguanidine|CAS 13115-21-4|Research Chemical [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and cytotoxic evaluation of substituted sulfonyl-N-hydroxyguanidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. echemi.com [echemi.com]
